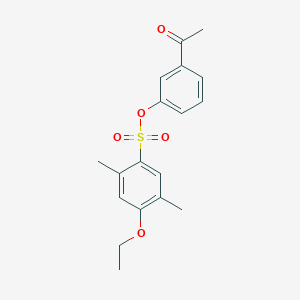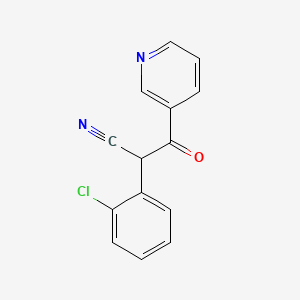
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1291439-19-4 . It has a molecular weight of 256.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is represented by the InChI code: 1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H .Physical And Chemical Properties Analysis
The compound has a melting point of 165-167°C . It is a powder at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
- Oxidative Coupling Reactions : This compound is involved in oxidative C–C coupling reactions with alkanones. For example, a study demonstrated its reaction with dichlorobis(benzonitrile)palladium(II) to form complexes that incorporate dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine, highlighting its potential in complex synthesis (El-Abadelah et al., 2018).
Photophysical Properties
- Development of Environmentally Sensitive Fluorophores : A research study exploited a multicomponent domino reaction strategy to develop nicotinonitriles incorporating pyrene and/or fluorene moieties. This compound's derivatives displayed strong blue-green fluorescence emission, indicating its potential application in materials science and photophysical property studies (Hussein et al., 2019).
Supramolecular Chemistry
- Construction of Supramolecular Complexes : The compound is used in forming Ag(I) supramolecular complexes. A study reported the synthesis of multidentate ligands containing this compound, leading to different structures and enhanced luminescence properties, indicating its utility in supramolecular chemistry and materials science (Jin et al., 2013).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities : Some derivatives of this compound have been studied for their antimicrobial properties. A research paper discussed the synthesis of cyanopyrans and cyanopyridines derivatives showing significant antimicrobial activities, suggesting its relevance in medicinal chemistry and drug design (Popat et al., 2005).
Optical Properties
- Study of Optical Properties : The compound's derivatives have been investigated for their optical properties. Research has shown that certain derivatives exhibit significant nonlinear optical (NLO) signatures and can be used in optical materials (Belahlou et al., 2020).
Catalysis
- Catalysis in Organic Synthesis : It has been used in catalytic processes for synthesizing pyrazolo[3,4-b]pyridine derivatives. A study described the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing these derivatives, showcasing its application in green chemistry and catalysis (Zhang et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZQDAGLIYQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
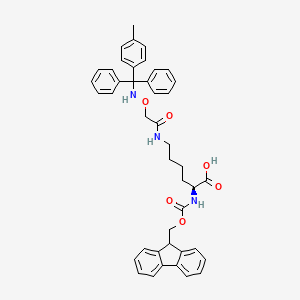
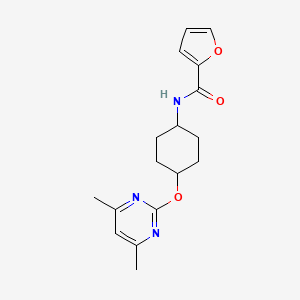
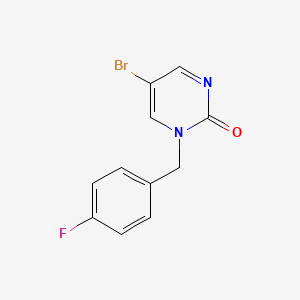
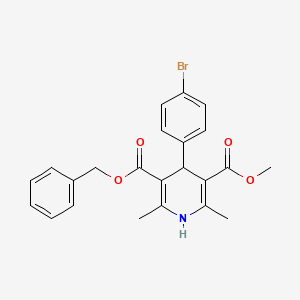
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
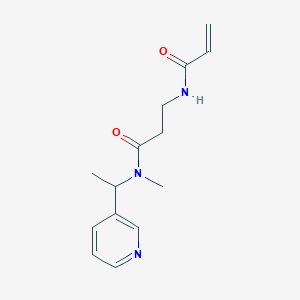
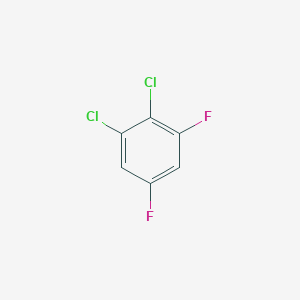
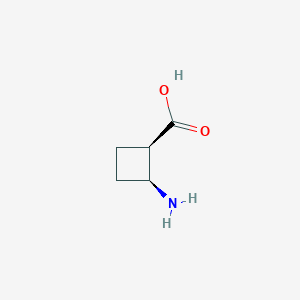
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
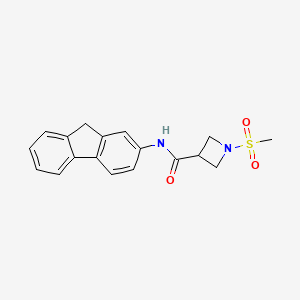
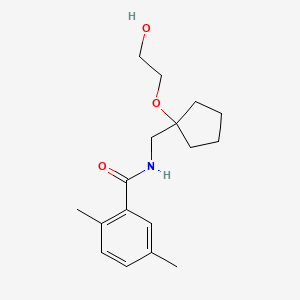
![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)
